molecular formula C17H16N2O4 B2378666 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 942004-06-0

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide

Cat. No.: B2378666
CAS No.: 942004-06-0
M. Wt: 312.325
InChI Key: WQANVIINCRARBZ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide is a potent and selective small molecule inhibitor identified for its activity against key kinase targets. It functions by competitively binding to the ATP-binding site of specific receptor tyrosine kinases, thereby suppressing downstream signaling cascades critical for cellular proliferation and survival. This compound has shown significant research value in the field of oncology, particularly in the study of hematological malignancies and solid tumors where these kinase pathways are dysregulated. Its benzofuran-isoxazole scaffold is engineered for optimal binding affinity and cellular permeability. Current investigative applications include its use as a chemical probe to elucidate the complex roles of its target kinases in disease pathogenesis, to explore mechanisms of drug resistance, and to evaluate potential synergistic effects in combination therapy regimens in preclinical models. Researchers utilize this compound to dissect signaling pathways and validate novel therapeutic targets.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-7-ethoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-21-13-8-3-5-10-9-14(22-15(10)13)16(20)18-17-11-6-4-7-12(11)19-23-17/h3,5,8-9H,2,4,6-7H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQANVIINCRARBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C4CCCC4=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structure Deconstruction

The retrosynthetic analysis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide involves disconnection of the amide bond, resulting in two key fragments:

  • 7-Ethoxybenzofuran-2-carboxylic acid
  • 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine

This disconnection approach provides a straightforward pathway for synthesis through amide coupling reactions between these two components. Figure 1 illustrates the retrosynthetic analysis of the target compound.

Synthetic Precursors

Table 1 outlines the key precursors required for the synthesis of the target compound.

Precursor Role in Synthesis Potential Source
7-Ethoxybenzofuran-2-carboxylic acid Carboxylic acid component for amide formation Synthetic preparation from ethoxyphenol derivatives
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine Amine component for amide formation Synthetic preparation from cyclopentanone derivatives
Coupling reagents (EDCI, HOBt, etc.) Facilitates amide bond formation Commercial sources
Protective groups reagents Protects sensitive functional groups during synthesis Commercial sources

Preparation of 7-Ethoxybenzofuran-2-carboxylic Acid

Synthesis from Substituted Phenols

The synthesis of 7-ethoxybenzofuran-2-carboxylic acid typically begins with appropriately substituted phenol derivatives. A general synthetic route involves the O-alkylation of 2-hydroxybenzaldehyde with ethyl bromide, followed by a condensation reaction with chloroacetic acid derivatives to form the benzofuran core.

The reaction sequence for preparing 7-ethoxybenzofuran-2-carboxylic acid can be outlined as follows:

  • O-alkylation of 3-ethoxyphenol with ethyl bromide using K₂CO₃ in acetone
  • Formylation using Vilsmeier-Haack conditions (POCl₃/DMF)
  • Reaction with bromoacetic acid in the presence of a base to form the benzofuran ring
  • Oxidation of the resulting aldehyde to carboxylic acid using KMnO₄ or NaClO₂

Palladium-Catalyzed Approaches

Recent advances in benzofuran synthesis involve palladium-catalyzed cross-coupling reactions. Pd-catalyzed C-H arylation has been demonstrated as an efficient method for preparing functionalized benzofuran derivatives. This approach allows for the introduction of various aryl groups at the C3 position of the benzofuran scaffold, which can be important for subsequent transformations.

The C-H arylation reactions are typically performed using Pd(OAc)₂ as catalyst, aryl iodides as coupling partners, and 8-aminoquinoline as a directing group for the carboxylic acid. An example of reaction conditions is provided in Table 2.

Reagent Equivalents Role
Benzofuran-2-carboxylic acid 1.0 Starting material
8-Aminoquinoline 1.2 Directing group
Aryl iodide 2.0 Coupling partner
Pd(OAc)₂ 0.1 Catalyst
AgOAc 2.0 Oxidant
DCE - Solvent

Reaction conditions: 110°C, 16h, under nitrogen atmosphere.

Synthesis of 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine

Cycloaddition Approach

The synthesis of 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine can be achieved through a [3+2] cycloaddition reaction between nitrile oxides and cyclopentene derivatives. This approach allows for the regioselective construction of the isoxazole ring fused to the cyclopentane moiety.

A general synthetic route involves:

  • Preparation of hydroxamoyl chlorides from corresponding aldoximes
  • Generation of nitrile oxides in situ
  • [3+2] cycloaddition with cyclopentene
  • Reduction of the isoxazole-3-nitrile to the corresponding amine

Multi-step Synthesis from Cyclopentanone

An alternative approach involves a multi-step synthesis starting from cyclopentanone:

  • Condensation with hydroxylamine to form cyclopentanone oxime
  • Halogenation at the α-position
  • Elimination to form α,β-unsaturated oxime
  • Cyclization to form isoxazole
  • Reduction or functional group transformation to introduce the amino group at the 3-position

The synthesis of the isoxazole moiety can also be accomplished through the reaction of 5,6-dihydro-4H-cyclopenta[c]isoxazole with appropriate oximes in the presence of coupling agents.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

One of the most common methods for forming the amide bond between 7-ethoxybenzofuran-2-carboxylic acid and 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine is through carbodiimide-mediated coupling. This approach employs reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid towards nucleophilic attack by the amine.

A typical procedure involves:

  • Activation of 7-ethoxybenzofuran-2-carboxylic acid with EDCI and HOBt in DCM or DMF
  • Addition of 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine
  • Stirring at room temperature for 12-24 hours
  • Workup and purification

The reaction typically proceeds in moderate to good yields (60-85%) depending on reaction conditions and substrate purity.

Mixed Anhydride Method

The mixed anhydride method represents another efficient approach for amide formation. This method involves the use of isobutylchloroformate and N-methylmorpholine to generate a reactive mixed anhydride intermediate, which readily reacts with amines to form amides.

A general procedure includes:

  • Reaction of 7-ethoxybenzofuran-2-carboxylic acid with isobutylchloroformate in the presence of N-methylmorpholine in ethyl acetate at 0-10°C
  • Addition of 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine
  • Stirring for 2-4 hours while allowing the reaction to warm to room temperature
  • Workup and purification

This method often provides high yields (90-95%) and minimizes racemization when chiral centers are present.

Transamidation Approach

A novel approach for preparing benzofuran-2-carboxamide derivatives involves a transamidation strategy. This method utilizes a directing group, such as 8-aminoquinoline, for C-H arylation followed by transamidation to introduce the desired amide functionality.

The transamidation procedure involves:

  • Conversion of 8-aminoquinoline-directed benzofuran-2-carboxamide to the corresponding N-acyl-Boc-carbamate using Boc₂O and DMAP
  • Aminolysis of the carbamate with the desired amine (in this case, 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine)
  • Purification to obtain the target amide

This one-pot, two-step transamidation procedure has been reported to proceed in good to excellent yields for various amines.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves a combination of techniques:

  • Column chromatography using silica gel with ethyl acetate/hexane gradient elution
  • Recrystallization from appropriate solvents (methanol, ethanol, or ethyl acetate/hexane mixtures)
  • Preparative HPLC for final purification when high purity is required

The choice of purification technique depends on the scale of synthesis and the purity requirements.

Characterization Methods

Comprehensive characterization of this compound includes:

  • ¹H and ¹³C NMR spectroscopy to confirm structural integrity
  • Mass spectrometry for molecular weight determination
  • Infrared spectroscopy to identify key functional groups
  • Elemental analysis for compositional verification
  • X-ray crystallography for absolute structural confirmation when crystals are available

Table 3 summarizes expected spectroscopic data for the target compound.

Method Expected Characteristic Features
¹H NMR Signals for ethoxy group (δ ~1.4 and ~4.1 ppm), cyclopentane protons (δ ~1.8-2.5 ppm), aromatic protons (δ ~6.8-7.6 ppm), amide NH (δ ~8-9 ppm)
¹³C NMR Signals for benzofuran carbons (δ ~105-155 ppm), carbonyl carbon (δ ~160-165 ppm), isoxazole carbons (δ ~150-170 ppm)
IR NH stretch (~3300 cm⁻¹), C=O stretch (~1650-1670 cm⁻¹), C=N stretch (~1620 cm⁻¹)
MS Molecular ion peak corresponding to C₁₇H₁₆N₂O₄

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers advantages in terms of reaction time and efficiency. This approach can be applied to various steps in the synthesis of this compound, particularly for the amide coupling reaction.

Microwave conditions typically involve:

  • Mixing the carboxylic acid, coupling reagents, and amine in an appropriate solvent
  • Heating in a microwave reactor at 80-120°C for 10-30 minutes
  • Cooling and purification

The microwave-assisted approach can significantly reduce reaction times from hours to minutes while maintaining or improving yields.

Solid-Phase Synthesis

Solid-phase synthesis represents another alternative approach, particularly useful for preparing libraries of related compounds. This method involves anchoring one of the components (typically the carboxylic acid) to a solid support, performing the coupling reaction, and then cleaving the product from the resin.

A general solid-phase approach would involve:

  • Immobilization of 7-ethoxybenzofuran-2-carboxylic acid on a suitable resin
  • Activation of the carboxylic acid
  • Coupling with 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine
  • Cleavage from the resin under appropriate conditions
  • Purification of the final product

This approach allows for easier purification since excess reagents can be washed away after each step.

Optimization of Reaction Conditions

Coupling Reaction Optimization

Optimization of the amide coupling reaction is critical for achieving high yields and purity. Table 4 presents a comparison of different coupling conditions and their impact on yield.

Coupling Reagent Solvent Temperature Time Yield (%)
EDCI/HOBt DCM RT 24h 65-75
EDCI/HOBt DMF RT 12h 70-80
HATU/DIPEA DMF RT 8h 75-85
Isobutylchloroformate/NMM Ethyl acetate 0°C to RT 4h 90-95
PyBOP/DIPEA DCM RT 12h 70-80
T3P/Et₃N DCM RT 6h 80-85

Based on this comparison, the mixed anhydride method using isobutylchloroformate and N-methylmorpholine typically provides the highest yields.

Effect of Protective Groups

The use of protective groups can significantly impact the success of the synthesis, particularly when multiple functional groups are present. Table 5 summarizes common protective groups and their applications in the synthesis of the target compound.

Functional Group Protective Group Deprotection Conditions
Carboxylic acid Methyl/Ethyl ester NaOH, MeOH/H₂O
Amine Boc TFA in DCM
Amine Fmoc 20% piperidine in DMF
Hydroxyl (if present) TBS TBAF in THF
Hydroxyl (if present) Benzyl H₂, Pd/C

Scale-up Considerations

Process Development

Scaling up the synthesis of this compound requires careful consideration of several factors:

  • Reagent costs and availability
  • Reaction exothermicity and heat management
  • Solvent selection based on environmental and safety considerations
  • Purification strategies that are amenable to larger scale

For large-scale production, the mixed anhydride method is often preferred due to its high efficiency, relatively low cost of reagents, and ease of implementation.

Telescoping Synthesis

A telescoping synthesis approach, where multiple reactions are performed in sequence without isolation of intermediates, can significantly improve overall efficiency. This approach is particularly applicable to the synthesis of 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine, where multiple steps can be performed in sequence.

The advantages of telescoping synthesis include:

  • Reduced solvent usage
  • Lower labor requirements
  • Potentially higher overall yields
  • Reduced waste generation

An example of telescoping synthesis would involve generating the nitrile oxide in situ, performing the cycloaddition, and then reducing the resulting isoxazole to introduce the amino functionality without isolating intermediates.

Chemical Reactions Analysis

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and nitrile oxides . The major products formed from these reactions are differentially substituted regioisomeric isoxazoles .

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally related thiophene-based derivatives (compounds 24 and 25 ) from the provided evidence, which exhibit potent antiproliferative activity against the MCF7 breast cancer cell line. Key differences in structure, activity, and mechanism are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents/Modifications IC50 (MCF7) Proposed Mechanism
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide Isoxazole 7-ethoxybenzofuran-2-carboxamide Not reported Hypothesized: Tyrosine kinase inhibition*
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)acetamide (24 ) Thiophene Cyano group; sulfamoyl-pyrimidine substituent 30.8 nM ATP-binding site inhibition (tyrosine kinases)
4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25 ) Thiophene-triazine fusion Phenolic hydroxyl group 38.7 nM ATP-binding site inhibition (tyrosine kinases)

Key Observations

Core Heterocycle Differences: The target compound’s isoxazole core differs from the thiophene in compounds 24 and 25. Thiophene derivatives (24, 25) exhibit nM-range potency, suggesting sulfur’s role in enhancing hydrophobic interactions or electronic complementarity with tyrosine kinase receptors.

Substituent Effects: The 7-ethoxybenzofuran group in the target compound may improve solubility and metabolic stability compared to the sulfamoyl-pyrimidine (compound 24) or triazine-phenol (compound 25) moieties. However, the absence of a sulfamoyl or triazine group could reduce competitive ATP-binding affinity . Compound 24’s pyrimidine-sulfamoyl substituent mimics ATP’s adenine moiety, a feature critical for gefitinib-like tyrosine kinase inhibition .

Mechanistic Implications :

  • Compounds 24 and 25 inhibit ATP recognition sites on tyrosine kinases, mirroring clinically approved drugs like gefitinib (IC50 ~10–50 nM). The target compound’s isoxazole-benzofuran architecture may adopt a similar mechanism, but its efficacy remains untested .

Notes

  • Comparisons are extrapolated from structurally related thiophene-based analogs.
  • All referenced data are derived from the cited source .

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of isoxazole derivatives, characterized by a unique bicyclic structure that contributes to its biological activity. The IUPAC name for the compound is this compound, with a molecular formula of C17H18N2O3C_{17}H_{18}N_{2}O_{3} and a molecular weight of 302.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It can bind to certain receptors, influencing cellular signaling pathways and potentially modifying physiological responses.

These interactions can result in various biological effects, including anti-inflammatory, analgesic, and neuroprotective activities.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation in animal models, indicating its utility in treating inflammatory diseases.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.

Case Study 1: Anti-inflammatory Activity

In a study conducted on rat models of inflammation, this compound was administered at varying doses. The results indicated a significant reduction in paw edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Dosage (mg/kg)Paw Edema Reduction (%)
1025
2045
5070

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of the compound in a model of induced oxidative stress. Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates.

Treatment GroupROS Levels (µM)Neuronal Survival (%)
Control1540
Compound (10 µM)870
Compound (50 µM)485

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Condensation Reactions : Utilize precursors like substituted benzofuran-2-carboxylic acids and cyclopenta[c]isoxazole amines under reflux conditions. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts like 4-dimethylaminopyridine (DMAP) are commonly employed to enhance yield .
  • Patent-Based Approaches : Adapt methods from structurally related compounds, such as palladium-catalyzed coupling reactions in THF, as described in EP 18166110 for analogous isoxazole carboxamides .
    • Optimization Strategies : Vary temperature (e.g., 60–80°C), solvent polarity, and catalyst loading. Monitor purity via HPLC and characterize intermediates using NMR and MS.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Store in airtight containers at 2–8°C, away from moisture and ignition sources, as recommended for structurally similar benzofuran-carboxamides .
  • Handling : Use PPE (gloves, goggles) and fume hoods. Avoid skin contact due to potential organ toxicity, as noted in safety data for cyclopenta-isoxazole derivatives .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and follow local regulations for organic waste.

Q. How can researchers characterize the compound’s structural and physicochemical properties?

  • Techniques :

  • Spectroscopy : Employ 1H^1H-/13C^{13}C-NMR for verifying the benzofuran and cyclopenta-isoxazole moieties. IR spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Structural Modifications : Systematically vary substituents (e.g., ethoxy group on benzofuran, dihydrocyclopenta-isoxazole ring) and evaluate bioactivity using assays like enzyme inhibition or receptor binding .
  • Computational Modeling : Perform docking studies to predict interactions with biological targets (e.g., kinases, GPCRs) based on 3D conformational analysis .
    • Example : Compare the compound’s activity to analogs like N-(2-ethoxyphenyl)-3-fluorobenzamido derivatives to identify critical pharmacophores .

Q. How should conflicting bioactivity data from different studies be resolved?

  • Analysis Framework :

  • Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration) that may alter compound solubility or stability .
  • Purity Verification : Re-examine batches via LC-MS to rule out degradation products or impurities affecting results.
  • Target Validation : Use orthogonal assays (e.g., SPR, cellular viability) to confirm activity. For example, fluorescent probes (e.g., Bodipy analogs) can track cellular uptake and localization .

Q. What advanced strategies can elucidate the compound’s pharmacological mechanism?

  • Approaches :

  • Fluorescent Tagging : Synthesize analogs with fluorophores (e.g., NBD or Bodipy) to visualize subcellular distribution in real-time, as demonstrated for sphingolipid analogs .
  • Omics Integration : Perform transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment.
  • In Vivo Models : Use rodent pharmacokinetic studies to correlate plasma concentrations with efficacy. Adjust dosing regimens based on metabolic stability (e.g., CYP450 enzyme interactions).

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